1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a chlorobenzenesulfonyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the piperidine ring: The piperidine ring can be functionalized by introducing the 4-chlorobenzenesulfonyl group through nucleophilic substitution reactions.
Coupling reactions: The final step involves coupling the oxadiazole ring with the substituted piperidine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, such as the methyl group on the phenyl ring.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while reduction of the oxadiazole ring might produce a corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Examples include 4-(4-chlorobenzenesulfonyl)piperidine , 4-(4-methylphenyl)-1,2,4-oxadiazole , and 1-(4-chlorobenzenesulfonyl)-4-piperidone .
1-(4-chlorobenzenesulfonyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine: can be compared with other piperidine derivatives, oxadiazole-containing compounds, and sulfonyl-substituted molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-2-4-15(5-3-14)19-22-20(27-23-19)16-10-12-24(13-11-16)28(25,26)18-8-6-17(21)7-9-18/h2-9,16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFWPGAWIBCLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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